molecular formula C11H15NO2 B13260299 Ethyl 3-amino-2,6-dimethylbenzoate

Ethyl 3-amino-2,6-dimethylbenzoate

Cat. No.: B13260299
M. Wt: 193.24 g/mol
InChI Key: UHTGWLQAVNOVBM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form various derivatives, such as converting the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro group.

Major Products:

    Oxidation: 3-nitro-2,6-dimethylbenzoate.

    Reduction: 3-amino-2,6-dimethylbenzyl alcohol.

    Substitution: 3-chloro-2,6-dimethylbenzoate.

Scientific Research Applications

Ethyl 3-amino-2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving ester and amino group transformations.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on target molecules.

Comparison with Similar Compounds

    Ethyl 2,6-dimethylbenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.

    3-amino-2,6-dimethylbenzoic acid: The free acid form, which is more polar and may have different solubility and reactivity properties.

    Methyl 3-amino-2,6-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Uniqueness: this compound is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for various chemical transformations

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-amino-2,6-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4,12H2,1-3H3

InChI Key

UHTGWLQAVNOVBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)N)C

Origin of Product

United States

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